2-Chlorocyclopentan-1-amine hydrochloride
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Overview
Description
2-Chlorocyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11Cl2N and a molecular weight of 156.05 g/mol . It is a cyclopentane derivative where a chlorine atom is substituted at the second position and an amine group is present at the first position, forming a hydrochloride salt. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclopentan-1-amine hydrochloride typically involves the chlorination of cyclopentanone followed by amination. One common method is the reaction of cyclopentanone with thionyl chloride to form 2-chlorocyclopentanone, which is then treated with ammonia or an amine to yield 2-chlorocyclopentan-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Acylation: The amine group can react with acyl chlorides to form amides.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 2-hydroxycyclopentan-1-amine or 2-alkoxycyclopentan-1-amine.
Oxidation: Formation of 2-chlorocyclopentanone or imines.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
2-Chlorocyclopentan-1-amine hydrochloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chlorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorocyclopentanone
- Cyclopentanamine
- 2-Chlorocyclohexan-1-amine hydrochloride
Uniqueness
2-Chlorocyclopentan-1-amine hydrochloride is unique due to the presence of both a chlorine atom and an amine group on a cyclopentane ring. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-chlorocyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRQXAFEMHESLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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